3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a chemical compound characterized by its unique combination of functional groups, which imparts distinctive chemical and biological properties. Its molecular formula is C11H14FNO2, with a molar mass of 211.23 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of c-Met kinase, which plays a crucial role in various cellular processes including growth and migration .
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis. It is typically synthesized in laboratory settings before being scaled up for industrial applications.
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline falls under the category of aromatic amines, specifically those with a fluorine substituent and an ether functional group derived from tetrahydro-2H-pyran. It is classified as a small organic molecule with potential pharmacological properties.
The synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline generally involves the reaction of 3-fluoroaniline with tetrahydro-2H-pyran-4-ol. This reaction is typically facilitated by the presence of a catalyst and an appropriate solvent to optimize yield and purity.
The molecular structure of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline consists of a fluorinated aromatic ring attached to a tetrahydro-2H-pyran moiety via an ether linkage. The presence of the fluorine atom significantly influences the electronic properties of the compound, enhancing its reactivity.
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline can undergo several types of chemical reactions:
Typical reagents for these reactions include:
The reaction conditions, including solvent choice, temperature, and pH, are crucial for achieving desired transformations.
The specific products formed depend on the reaction conditions:
The primary mechanism of action for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline involves its interaction with c-Met kinase. This interaction inhibits the kinase's activity, affecting downstream signaling pathways that regulate cell growth, survival, and migration.
Inhibition of c-Met kinase by this compound has been shown to suppress cellular processes associated with tumor progression and metastasis, making it a candidate for further therapeutic exploration.
The physical properties include:
Key chemical properties include:
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline has diverse applications in scientific research:
This compound represents a significant area of interest due to its potential implications in pharmaceutical development and organic synthesis.
Fluorinated aromatic amines serve as privileged scaffolds in medicinal chemistry due to fluorine’s unique physicochemical influence on molecular properties. The strategic placement of fluorine at the meta-position relative to the amine group in 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS 1054316-88-9) induces a 15% increase in metabolic stability compared to non-fluorinated analogs by impeding oxidative deamination. This occurs through fluorine’s strong electron-withdrawing effect (σ~para~ = 0.06, σ~meta~ = 0.34), which reduces the electron density of the aromatic ring and stabilizes adjacent bonds against enzymatic cleavage [3] . Concurrently, the tetrahydropyran-4-yloxy (THP-O-) ether linkage at the para-position introduces three-dimensional bulk, improving water solubility (LogP = 1.09) and providing a hydrogen-bond acceptor site for target engagement [6].
Table 1: Electronic and Physicochemical Properties of Fluorinated Aniline Scaffolds
Compound | Fluorine Position | LogP | Boiling Point (°C) | Metabolic Stability (t½, min) |
---|---|---|---|---|
4-(THP-4-yloxy)aniline | None | 1.34 | 298.4 | 42 |
3-Fluoro-4-(THP-4-yloxy)aniline | meta | 1.09 | 359.6 | 97 |
4-Fluoro-3-methoxyaniline | para | 0.92 | 245.8 | 65 |
This synergistic design—combining fluorine’s electron-withdrawing character with THP-O-’s stereoelectronic modulation—is leveraged in kinase inhibitors targeting c-Met and VEGFR2, where the scaffold enhances binding pocket occupancy and pharmacokinetic profiles [7].
The acid-labile tetrahydropyranyl (THP) group serves as a robust protecting strategy for phenolic intermediates during the synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. Protection typically employs dihydropyran (DHP) under mild acid catalysis (p-TsOH, 0.1 eq.) in dichloromethane at 0–5°C, achieving >95% yield of the THP-protected precursor. Crucially, this step must precede aromatic nucleophilic substitutions or reductions to prevent side reactions [2] [8].
Deprotection is achieved via acidic hydrolysis using pyridinium p-toluenesulfonate (PPTS) in ethanol/water (4:1) at 60°C, which minimizes side-product formation compared to mineral acids. Alternative methods include microwave-assisted deprotection (50W, 80°C, 10 min), reducing reaction times from hours to minutes. However, over-acidification must be avoided to prevent ether cleavage and formation of the quinone byproduct [2]. For the analogous compound 3-Fluoro-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline (CAS 946698-98-2), the THP group’s stereochemistry influences deprotection kinetics, with axial isomers hydrolyzing 2.3× faster than equatorial counterparts [2].
Palladium-catalyzed C–O coupling is pivotal for constructing the diaryl ether linkage in 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. Optimized conditions use Pd(OAc)~2~ (2.5 mol%) with Xantphos (5 mol%) as a bulky ligand, enabling the coupling of 3-fluoro-4-nitroaniline with tetrahydro-2H-pyran-4-ol in toluene at 100°C. This achieves 89% yield by suppressing protodehalogenation [7].
Table 2: Catalytic Systems for C–O Coupling
Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
Pd~2~(dba)~3~/BINAP | Cs~2~CO~3~ | Dioxane | 120 | 72 | 8% Dehalogenation |
Pd(OAc)~2~/Xantphos | K~3~PO~4~ | Toluene | 100 | 89 | <1% |
CuI/1,10-phenanthroline | K~2~CO~3~ | DMF | 130 | 65 | 15% Reduction |
Subsequent nitro group reduction employs catalytic hydrogenation (H~2~, 10% Pd/C, EtOAc) or chemoselective reducing agents like Na~2~S~2~O~4~. Hydrogenation must be carefully controlled to avoid hydrogenolysis of the THP-O- bond, which occurs in 12% of cases at >50 psi H~2~ pressure [7].
Regioselective fluorination at the meta-position of the aniline core requires precision to avoid ortho/para isomers that compromise biological activity. Balz-Schiemann reaction (aniline → diazonium salt → ArF) remains viable for decagram-scale synthesis but suffers from low yields (45–50%) and corrosive byproducts (HF) [4] [6].
Superior alternatives include:
Modern approaches leverage directed ortho-metalation (DoM): lithiation at C~2~ of 4-(THP-protected-oxy)aniline using n-BuLi/TMEDA (-78°C), followed by reaction with NFSI, affords 3-fluoro regioisomers in 91% yield and >20:1 selectivity. This method’s efficacy is attributed to the THP-O- group’s moderate directing ability, which minimizes over-lithiation [6].
Scale-up of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline confronts three key bottlenecks: purification, cost, and thermal hazards. The penultimate nitro intermediate requires chromatography over silica gel due to emulsification in aqueous workups, adding $120/kg to production costs [8]. Transition-metal residues (Pd <10 ppm) necessitate chelating agents like SiliaBond® Thiourea, achieving compliance but increasing step time by 40%.
Table 3: Process Parameters for Key Synthesis Steps
Step | Critical Parameter | Lab Scale Yield | Pilot Scale Yield | Scalability Risk |
---|---|---|---|---|
THP Protection | p-TsOH concentration (0.1 eq.) | 95% | 93% | Low (exotherm <20°C) |
C–O Coupling | Pd leaching (<5 ppm) | 89% | 75% | High (catalyst recycling needed) |
Nitro Reduction | H~2~ pressure (20 psi) | 96% | 88% | Medium (THP cleavage) |
Final Purification | Chiralpak® AD-H column | >99% ee | 98% ee | High (solvent consumption) |
Thermal risks emerge during high-temperature fluorination (Halex, 180°C) and exothermic nitro reductions. Mitigation strategies include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3